molecular formula C16H12Cl3NOS B2438417 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-48-6

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B2438417
CAS No.: 303987-48-6
M. Wt: 372.69
InChI Key: XWWLSMJKYWZCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a 1,5-benzothiazepine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is characterized by chlorine substituents at the 7-position of the benzofused ring and on the benzyl group at the 5-position, which are likely to influence its electronic properties, lipophilicity, and overall interaction with biological targets. This compound is of significant interest for use in pharmaceutical research as a key intermediate or building block. Researchers can utilize it in the exploration of structure-activity relationships (SAR), particularly within the benzothiazepine family, which includes compounds like Diltiazem, a known calcium channel blocker . The presence of specific substitutions makes it a valuable candidate for screening in discovery programs aimed at developing novel therapeutic agents. Every batch of this product is supplied with a Certificate of Analysis (CoA) to ensure data transparency and guarantee its identity and purity, as determined by techniques such as HPLC and NMR . This compound is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-chloro-5-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NOS/c17-10-4-5-15-14(8-10)20(16(21)6-7-22-15)9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWLSMJKYWZCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzothiazepine ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Chlorination: The benzothiazepine intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions on the ring.

    Introduction of the Dichlorobenzyl Group: The final step involves the introduction of the dichlorobenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the chlorinated benzothiazepine intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogen atoms replacing chlorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interact with Receptors: Modulate the activity of specific receptors, leading to changes in cellular signaling and function.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication, protein synthesis, and cell division, which can result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can be compared with other benzothiazepine derivatives, such as:

    Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina. Unlike diltiazem, this compound is not primarily used for cardiovascular conditions.

    Clotiazepam: A benzodiazepine derivative with anxiolytic and sedative properties. The structural differences between clotiazepam and this compound result in distinct pharmacological profiles.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which differentiate it from other benzothiazepine derivatives.

Biological Activity

7-Chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS No. 303987-48-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H12Cl3NOS
Molar Mass372.7 g/mol
Density1.460 g/cm³ (predicted)
Boiling Point583.6 °C (predicted)
pKa-0.59 (predicted)

Research indicates that benzothiazepine derivatives, including this compound, exhibit various mechanisms of action:

  • Modulation of Neurotransmitter Receptors : Similar compounds have been shown to act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .
  • Antioxidant Activity : Some studies suggest that benzothiazepine derivatives possess antioxidant properties that may contribute to their neuroprotective effects .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing neurotransmitter availability in the brain.

Biological Activities

The biological activities of this compound include:

  • Neuroprotective Effects : Animal models have demonstrated that this compound can protect against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.
  • Antidepressant-like Effects : Behavioral studies in rodents indicate potential antidepressant properties, likely mediated through serotonergic pathways .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its mechanisms in cancer biology .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • Neuropharmacological Study : In a study assessing the effects on anxiety and depression models in mice, administration of the compound resulted in significant reductions in anxiety-like behavior and depressive symptoms compared to controls .
  • Cytotoxicity Assays : In vitro assays have shown that this compound exhibits selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 10 to 25 µM .
  • Metabolism Studies : Metabolic profiling using rat liver microsomes revealed that the compound undergoes significant hepatic metabolism, generating active metabolites that retain similar biological activities as the parent compound.

Q & A

Q. What are the established synthetic routes for 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors such as indole or benzothiazepine derivatives. For example, intramolecular cyclization under acidic or catalytic conditions is a common strategy to form the benzothiazepine core. Halogenation steps (e.g., chlorination) are critical for introducing substituents like the 2,6-dichlorobenzyl group. Reaction optimization often focuses on solvent selection, temperature control, and catalysts (e.g., Lewis acids) to improve yield and purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural characterization relies on X-ray crystallography to resolve the fused benzothiazepine-indole framework and confirm stereochemistry. Complementary techniques include NMR spectroscopy (e.g., 1^1H and 13^13C NMR for backbone and substituent analysis) and mass spectrometry (HRMS for molecular weight confirmation). Computational methods like DFT can validate electronic properties and bond angles .

Q. What stability considerations are critical for handling this compound?

The compound is stable under standard laboratory conditions but susceptible to hydrolysis in strongly acidic or basic environments. Storage recommendations include inert atmospheres (argon/nitrogen), desiccated environments, and avoidance of prolonged light exposure. Pre-experiment stability assays (e.g., TGA/DSC for thermal stability) are advised for long-term studies .

Q. What initial biological screening approaches are used to assess its pharmacological potential?

Preliminary screens include in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT tests for cytotoxicity). Receptor binding affinity is often quantified via radioligand displacement assays (e.g., using 3^3H-labeled ligands). Dose-response curves and IC50_{50} values provide initial potency metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ion concentration) or receptor isoform specificity. To address this:

  • Reproduce studies using standardized protocols (e.g., uniform cell lines, ligand concentrations).
  • Employ competitive binding assays with controls for nonspecific interactions.
  • Validate findings with orthogonal methods (e.g., SPR for kinetic binding analysis) .

Q. What computational strategies are effective in predicting its reactivity and interaction mechanisms?

Density Functional Theory (DFT) calculations model electron distribution and reactive sites (e.g., electrophilic chlorinated positions). Molecular docking (AutoDock, Schrödinger) predicts binding modes with biological targets, while MD simulations assess dynamic interactions over time. These tools guide rational design of analogs with improved selectivity .

Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?

Strategies include:

  • Structural derivatization : Introducing solubilizing groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility.
  • Prodrug approaches : Masking reactive groups (e.g., esterification) to improve metabolic stability.
  • In vivo PK/PD modeling : Using rodent studies to correlate plasma concentration with efficacy .

Q. What challenges arise in designing selective analogs targeting specific biological pathways?

Key challenges include balancing substituent effects on potency vs. off-target interactions. Systematic Structure-Activity Relationship (SAR) studies are essential:

  • Vary substituents on the benzyl and chlorinated positions.
  • Use pharmacophore modeling to identify critical interaction motifs.
  • Validate selectivity via high-throughput screening against related receptor families .

Methodological Guidance for Data Contradictions

Q. How should researchers approach conflicting results in toxicity profiles across studies?

  • Conduct dose-range finding studies to identify threshold effects.
  • Compare toxicity endpoints (e.g., LD50_{50}, organ-specific histopathology) using standardized OECD guidelines.
  • Investigate metabolic differences (e.g., CYP450 enzyme activity) in model organisms .

Q. What experimental designs minimize bias in evaluating antitumor efficacy?

  • Use randomized, blinded studies with positive/negative controls.
  • Apply orthotopic tumor models (e.g., patient-derived xenografts) for clinical relevance.
  • Analyze data with multivariate statistics to account for confounding variables (e.g., tumor heterogeneity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.